molecular formula C17H14F3N3 B5568435 N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B5568435
M. Wt: 317.31 g/mol
InChI Key: RNRSQTRPEIAXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine” is a chemical compound that belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Molecular Structure Analysis

The molecular structure of “N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine” would consist of a quinazoline core, with a trifluoromethyl group at the 2-position and a 4-methylbenzyl group attached to the nitrogen atom .


Chemical Reactions Analysis

The trifluoromethyl group is electron-withdrawing, which means it can affect the reactivity of the compound . It can also enhance the compound’s lipophilicity, which can affect its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine” would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Antiviral Activity

N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine, as part of the quinazoline family, has been explored for its potential in various scientific research applications. A study detailed the synthesis of quinazolin-4-ylamino methylphosphonates through microwave irradiation, demonstrating an efficient method for producing these compounds. Some synthesized derivatives showed weak to good antiviral activity against Tobacco mosaic virus (TMV), highlighting the potential of quinazolines in antiviral research (Luo et al., 2012).

Novel Synthetic Approaches

Another significant area of research involves developing novel synthetic methods for quinazoline derivatives. An iron-catalyzed cascade reaction was utilized to construct 2-aryl/heteroaryl quinazolines, showcasing a broad substrate scope and high functional group tolerance. This method is notable for its simplicity and scalability, making it valuable for synthesizing quinazoline-based compounds for various applications (Gopalaiah et al., 2017).

Anticancer and Cytostatic Activities

The quinazoline scaffold is also investigated for its potential anticancer properties. Compounds derived from the fungus Neosartorya pseudofischeri showed cytostatic activity in human cancer cells, providing a basis for developing new anticancer agents. These findings underscore the versatility of quinazolines in drug discovery and development, particularly in oncology (Eamvijarn et al., 2012).

Antimicrobial Properties

Research into N2,N4-disubstituted quinazoline-2,4-diamines revealed their efficacy against multidrug-resistant Staphylococcus aureus. These compounds exhibited low micromolar minimum inhibitory concentrations (MICs), indicating their potential as platforms for developing new antibacterial agents (Van Horn et al., 2014).

Green Chemistry and Sustainable Synthesis

The pursuit of environmentally friendly synthetic methods has led to the development of green oxidation protocols for quinazoline synthesis. A metal-free synthesis of 2-substituted quinazolines using atmospheric oxygen as the oxidant exemplifies the commitment to sustainable chemistry practices, offering a more eco-friendly approach to synthesizing these compounds (Yamamoto et al., 2022).

Future Directions

The study of quinazoline derivatives is a promising area of research due to their wide range of biological activities . The introduction of a trifluoromethyl group could further enhance these activities .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3/c1-11-6-8-12(9-7-11)10-21-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRSQTRPEIAXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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